1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone
Description
1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone is a complex organic compound that features a piperazine ring substituted with a 2-(2-methoxyethoxy)ethyl group and a pentoxyethanone moiety
Properties
IUPAC Name |
1-[4-[2-(2-methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O4/c1-3-4-5-11-22-15-16(19)18-8-6-17(7-9-18)10-12-21-14-13-20-2/h3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQEQGQHZCWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)N1CCN(CC1)CCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone typically involves the reaction of 1-(2-(2-methoxyethoxy)ethyl)piperazine with 2-pentoxyethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently. The reaction mixture is often heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. Quality control measures are implemented to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, leading to a biological response. The compound may act as an agonist or antagonist, depending on the target and the specific modifications made to the molecule. The pathways involved can include signal transduction mechanisms that result in changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
- 1-Methylpiperazine
Uniqueness
1-[4-[2-(2-Methoxyethoxy)ethyl]piperazin-1-yl]-2-pentoxyethanone is unique due to the presence of both the 2-(2-methoxyethoxy)ethyl group and the pentoxyethanone moiety. This combination of functional groups imparts specific chemical and physical properties to the compound, making it distinct from other piperazine derivatives. The presence of the methoxyethoxy group enhances its solubility and potential interactions with biological targets, while the pentoxyethanone moiety provides additional sites for chemical modification and functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
